molecular formula C11H16O3 B15070243 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one CAS No. 88329-65-1

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one

Cat. No.: B15070243
CAS No.: 88329-65-1
M. Wt: 196.24 g/mol
InChI Key: LVAAZBQNMBNUQU-UHFFFAOYSA-N
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Description

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one (CAS 88329-65-1) is a high-purity organic compound with a molecular formula of C11H16O3 and a molecular weight of 196.25 g/mol . It belongs to the class of spiro compounds, which are characterized by two rings connected through a single carbon atom (the spiro atom) . These structures are rigid and stable, and they possess unique properties like spiro conjugation and the anomeric effect that are not common in other organic compounds . In pharmaceutical and complex molecule research, spirocyclic frameworks like this one are highly valued. Their three-dimensional structure is larger than monocyclic or planar aromatic systems, which can help optimize the properties of lead molecules, improving water solubility, lipophilicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This makes them important scaffolds in advanced drug development projects . The compound is provided with a minimum purity of 97% and is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers can use it as a key synthetic intermediate for exploring new chemical spaces or as a building block in the synthesis of more complex spirocyclic structures .

Properties

CAS No.

88329-65-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-ethoxy-1-oxaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C11H16O3/c1-2-13-10-8-9(12)11(14-10)6-4-3-5-7-11/h8H,2-7H2,1H3

InChI Key

LVAAZBQNMBNUQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with 11β-HSD Inhibitory Activity

2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i)
  • Substituents: Adamantyl group at the amino position.
  • Activity: Inhibits 11β-HSD1 by 82.82% at 10 µM, comparable to carbenoxolone . Selectivity: 44.71% inhibition of 11β-HSD2, indicating high selectivity for isoform 1 .
  • Mechanism : Molecular docking shows strong binding energy due to hydrophobic interactions from the adamantyl group .
2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3h)
  • Substituents: Cyclopentylamino group.
  • Activity: IC50 = 0.07 µM for 11β-HSD1, surpassing carbenoxolone in potency and selectivity . Anticancer activity: Reduces viability in Caco-2, MDA-MB-231, and SK-MEL-30 cancer cell lines .
2-(tert-Butylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one
  • Substituents : Bulky tert-butyl group.
  • Synthesis : Low yield (12%), indicating synthetic challenges .
  • Potential: Likely impacts solubility and metabolic stability due to steric effects.

Analogs with Varied Spirocyclic Cores

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
  • Substituents : Dichlorophenyl and hydroxy groups.
  • Properties :
    • Molecular formula: C₁₅H₁₄Cl₂O₃; CAS 148476-22-6 .
    • Safety: Classified as an acute toxicant (oral, skin, and respiratory irritation) .
4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
  • Substituents : Chloropyridyl and dichlorophenyl groups.
  • Structural Features : Crystallographic data reveals bond angles and steric constraints influencing receptor binding .

Physicochemical and Pharmacokinetic Comparisons

Compound Substituents Molecular Weight LogP Selectivity (11β-HSD1 vs. 2) Key Activity/Notes
2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one Ethoxy Not reported Predicted ~2.5 Unknown Likely moderate potency, improved solubility vs. adamantyl analogs
Compound 3i Adamantylamino ~330 g/mol ~4.2 82.82% vs. 44.71% High 11β-HSD1 inhibition
Compound 3h Cyclopentylamino ~280 g/mol ~3.8 IC₅₀ = 0.07 µM Superior selectivity and anticancer activity
CAS 436088-64-1 Phenyl, dioxa, thia 264.3 g/mol Not reported Unknown High density (1.53 g/cm³)

Q & A

Q. Methodological Answer :

  • Triangulation : Cross-validate NMR/IR data with X-ray crystallography (if single crystals are obtainable) .
  • Dynamic NMR : Probe temperature-dependent conformational changes to explain unexpected splitting patterns .
  • LC-MS : Detect trace impurities (<1%) that may skew spectroscopic interpretations .
  • Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .

Data Contradiction: When crystallographic and spectroscopic data conflict in structural assignments, which analytical approach should take precedence?

Q. Methodological Answer :

  • Priority Hierarchy : X-ray crystallography > NMR > computational models. Crystallography provides unambiguous 3D coordinates but requires high-quality crystals .
  • Exception Handling : If crystals are unavailable, use NOESY/ROESY NMR to infer spatial proximities (e.g., ethoxy group orientation relative to the spiro ring) .
  • DFT Optimization : Compare experimental NMR shifts with DFT-predicted values (using Gaussian or ORCA) to validate proposed conformers .

Advanced: How can researchers mitigate synthetic bottlenecks in scaling up this compound for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Flow Chemistry : Improve yield and reduce side reactions via continuous flow systems with precise temperature/residence time control .
  • Protecting Group Strategy : Temporarily mask reactive sites (e.g., carbonyl groups) during intermediate steps to prevent undesired cyclization .
  • Parallel Synthesis : Generate derivatives systematically by varying substituents (e.g., replacing ethoxy with methoxy or propoxy) to explore SAR trends .

Methodological: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (Respiratory Irritant Category 3) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

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